bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride
Overview
Description
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride: is a chemical compound with the molecular formula C22H38Cl5N6O2. It is known for its unique structure, which includes two pyrazole rings and a piperidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride typically involves the condensation of 1,5-dimethyl-1H-pyrazole with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to interact with catalytic residues in enzyme active sites, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane: Known for its coordination chemistry applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in Suzuki coupling reactions.
Indole derivatives: Explored for their biological potential, including anti-inflammatory and analgesic activities.
Uniqueness
Bis((1,5-dimethyl-1H-pyrazol-3-yl)(piperidin-4-yl)methanol) pentahydrochloride is unique due to its specific combination of pyrazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-piperidin-4-ylmethanol;pentahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H19N3O.5ClH/c2*1-8-7-10(13-14(8)2)11(15)9-3-5-12-6-4-9;;;;;/h2*7,9,11-12,15H,3-6H2,1-2H3;5*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXPNELWJHGHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(C2CCNCC2)O.CC1=CC(=NN1C)C(C2CCNCC2)O.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43Cl5N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.